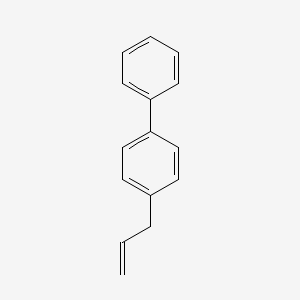
3-(4-Biphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 4-(2-propenyl)-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a propenyl group attached to one of the phenyl rings. The structure of 1,1’-Biphenyl, 4-(2-propenyl)- can be represented as C15H14, indicating it contains 15 carbon atoms and 14 hydrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 4-(2-propenyl)- can be synthesized through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 1,1’-Biphenyl, 4-(2-propenyl)- may involve large-scale catalytic processes . These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 4-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propenyl group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a saturated biphenyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(2-propenyl)benzaldehyde or 4-(2-propenyl)benzoic acid.
Reduction: Formation of 1,1’-Biphenyl, 4-propyl-.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学研究应用
1,1’-Biphenyl, 4-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 1,1’-Biphenyl, 4-(2-propenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 4-methyl-: Similar structure but with a methyl group instead of a propenyl group.
1,1’-Biphenyl, 4-ethyl-: Contains an ethyl group instead of a propenyl group.
1,1’-Biphenyl, 4-vinyl-: Features a vinyl group instead of a propenyl group.
Uniqueness
1,1’-Biphenyl, 4-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and biological activity. The propenyl group can participate in various chemical reactions, such as polymerization and cross-coupling, making it a versatile compound in synthetic chemistry. Additionally, the compound’s potential biological activities make it a valuable target for medicinal chemistry research.
属性
IUPAC Name |
1-phenyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPEDHRZNHTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513878 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20120-35-8 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
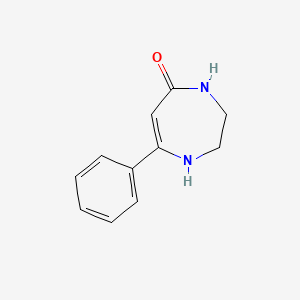
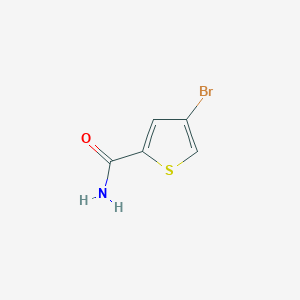

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)

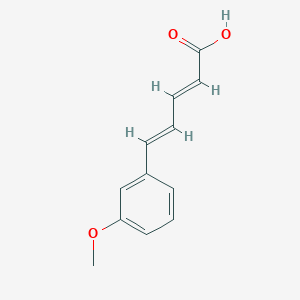
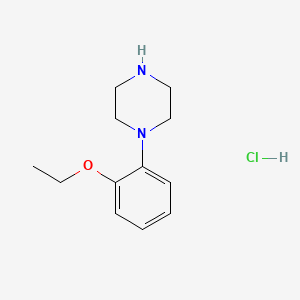
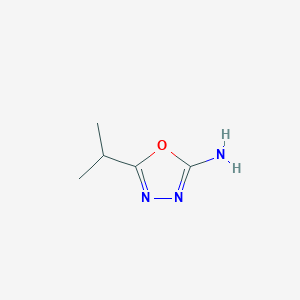
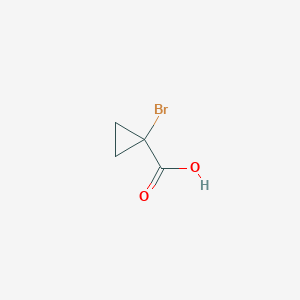
![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

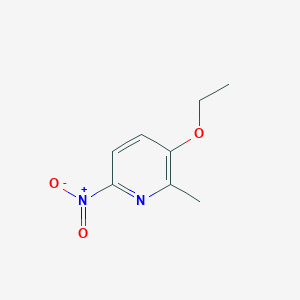
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)

